Tiglic aldehyde

Description

Significance of Tiglic Aldehyde as a Research Scaffold

The significance of this compound as a research scaffold stems from its inherent chemical functionalities. The presence of both an aldehyde and a reactive alkene in a conjugated system allows for a wide array of chemical modifications. This dual reactivity makes it a valuable starting material for the synthesis of more complex molecules. Researchers utilize this compound to introduce specific carbon skeletons and functional groups into target compounds, including natural products, pheromones, and pharmacologically active molecules. Its utility is demonstrated in its application as a starting reagent for the synthesis of compounds like 7-demethylpiericidin A1, a notable antibiotic. cymitquimica.com

Historical Perspectives on this compound Research

The preparation of this compound has evolved over time, reflecting broader advancements in synthetic organic chemistry. Early methods for its synthesis were often challenging and resulted in low yields. One of the historically significant methods is the "Cross's aldol (B89426) condensation," which involves the reaction of acetaldehyde (B116499) with propionaldehyde (B47417) under strongly basic conditions. google.comgoogleapis.com However, this method was plagued by the formation of numerous byproducts, making the isolation of pure this compound difficult. google.com

A notable advancement in the synthesis of this compound was the development of methods starting from ethylacrolein. This approach, which involves the isomerization of ethylacrolein, offered a more efficient and higher-yielding route to the desired product. google.comgoogleapis.com Further refinements in synthetic methodology have been explored, including the reduction of tiglic acid and the application of the Mukaiyama aldol reaction, which provides an alternative pathway to this valuable aldehyde. google.com These developments have made this compound more accessible for research and industrial applications.

Current Research Frontiers involving this compound

This compound continues to be a relevant molecule in contemporary chemical research, finding applications in various cutting-edge areas. Its role as a building block in the total synthesis of complex natural products remains a key focus. For instance, it has been utilized in the synthesis of pheromones of the dried fruit beetle and volatile constituents of the defensive secretions of Leiobunum nigripalpi.

Furthermore, the reactivity of the α,β-unsaturated aldehyde moiety makes this compound a substrate of interest in the development of new synthetic methods, including asymmetric synthesis and organocatalysis. mdpi.comnih.gov These fields aim to develop highly selective and efficient reactions, and the unique electronic and steric properties of this compound provide a valuable platform for testing and refining new catalytic systems. Its application in the synthesis of complex molecules underscores its enduring importance in the ever-evolving field of organic chemistry. nih.govresearchgate.net

Chemical Compound Information

| Compound Name |

| This compound |

| (2E)-2-Methylbut-2-enal |

| Acetaldehyde |

| Propionaldehyde |

| Ethylacrolein |

| 7-demethylpiericidin A1 |

| E,E-2,4-dimethyl-2,4-hexadienal |

| 4-methyl-2,4-hexadiene-1-ol |

| Tiglic acid |

| 3-hydroxy-2-methylbutyraldehyde |

| Paraldehyde |

| Propenyl silyl (B83357) ether |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 116-119 °C at 752 mmHg |

| Density | 0.871 g/mL at 25 °C |

| Refractive Index | n20/D 1.448 |

| CAS Number | 497-03-0 |

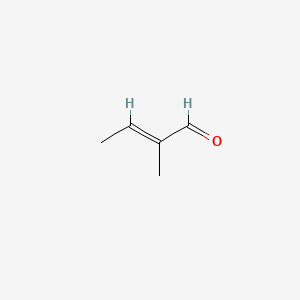

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methylbut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWQBUSCFPJUPN-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049308 | |

| Record name | E-2-Methyl-2-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; penetrating, powerful green ethereal aroma | |

| Record name | 2-Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1210/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in ether and most oils, soluble (in ethanol) | |

| Record name | 2-Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1210/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.868-0.873 (20°) | |

| Record name | 2-Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1210/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

497-03-0, 1115-11-3, 6038-09-1 | |

| Record name | Tiglaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Methylcrotonaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenal, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenal,2-methyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiglic aldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenal, 2-methyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | E-2-Methyl-2-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-methylbut-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIGLIC ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZVE2K81C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Tiglic Aldehyde

Classical and Conventional Synthetic Routes to Tiglic Aldehyde

Traditional methods for synthesizing this compound have primarily relied on aldol (B89426) condensation and the oxidation of corresponding alcohols.

Aldol Condensation Approaches to this compound Precursors

Oxidation of Corresponding Alcohols for this compound Synthesis

Modern Catalytic Approaches for this compound Production

Isomerization of Ethylacrolein to this compound

Palladium (Pd): Palladium, often supported on carriers like carbon or alumina (B75360), is a commonly used catalyst. epo.orggoogle.com The presence of hydrogen can enhance the isomerization activity, though it may also lead to the formation of the saturated aldehyde, 2-methylbutanal, as a by-product. epo.org Poisoning the catalyst with sulfur-containing compounds such as sodium dithionite, thiophene, or thiourea (B124793) can increase the selectivity of the isomerization. epo.orggoogle.com

Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru): These metals also serve as effective catalysts for the liquid-phase isomerization of ethylacrolein. google.comepo.orggoogle.comgoogle.com

Table 1: Liquid Phase Isomerization of Ethylacrolein

| Catalyst | Support | Temperature (°C) | Solvent | Yield of this compound | Reference |

| Palladium | Carbon | 100 | Toluene (B28343) | High | epo.org |

| Platinum | Alumina | 80-150 | Xylene | Good | google.comepo.org |

| Rhodium | Carbon | 80-150 | n-Butanol | Good | google.comepo.org |

| Ruthenium | Alumina | 80-150 | Toluene | Good | google.comepo.org |

Silica (SiO₂), Alumina (Al₂O₃), and Silica-Alumina (SiO₂-Al₂O₃): These solid acid catalysts are effective for gas-phase isomerization. google.comepo.orggoogle.com When using silica-alumina catalysts, the reaction temperature is typically higher, in the range of 200°C to 400°C, with a preferred range of 250°C to 350°C. google.comepo.orggoogle.com

Group VIII Metals: Supported platinum-group metals can also be used in the gas phase. For example, a 5% palladium-on-alumina catalyst has been shown to yield this compound at temperatures around 100-150°C. google.comepo.org

Table 2: Gas Phase Isomerization of Ethylacrolein

| Catalyst | Support | Temperature (°C) | Space Velocity (hr⁻¹) | Yield of this compound (%) | Reference |

| Palladium | Alumina | 100 | 700 | 35 | google.comepo.org |

| Palladium | Alumina | 150 | 700 | 36 | google.comepo.org |

| Silica-Alumina | - | 300 | - | 10 | google.comepo.org |

Catalyst Systems and Reactivity Studies in Isomerization

The synthesis of this compound can be achieved through the isomerization of ethylacrolein, a process that can be conducted in either a liquid or gas phase. thieme-connect.comdicp.ac.cn This method is valued as it utilizes readily available commercial raw materials, such as n-butylaldehyde and a formalin aqueous solution, to first produce the ethylacrolein starting material. thieme-connect.comdicp.ac.cn

In liquid-phase reactions, ethylacrolein is heated in the presence of a solvent and a catalyst. dicp.ac.cn Suitable solvents include aromatic hydrocarbons like toluene, ethylbenzene, and xylene, as well as alcohols and aliphatic hydrocarbons such as n-butanol and n-octane. thieme-connect.comdicp.ac.cn The catalysts employed are typically hydrogenation catalysts, particularly metals from Group VIII of the periodic table, such as palladium, platinum, rhodium, and ruthenium. thieme-connect.commit.edu These metals are generally supported on a carrier like activated carbon or alumina. mit.edu The reaction temperature is preferably maintained between 80°C and 150°C; lower temperatures result in a slow reaction rate, while excessively high temperatures can lead to product loss from polymerization. mit.edu The presence of hydrogen in the reaction system can significantly increase the yield of this compound, although it also leads to the formation of the saturated aldehyde, 2-methylbutanal, as a by-product. thieme-connect.commit.edu Yields of this compound can reach up to 75%. mit.edu

For gas-phase reactions, vaporized ethylacrolein is passed through a heated catalyst bed with an inert carrier gas, such as nitrogen or argon. thieme-connect.comdicp.ac.cn In addition to the Group VIII metal catalysts, materials like silica, alumina, and silica-alumina are effective for the gas-phase process. dicp.ac.cnmit.edu Reaction temperatures for these catalysts can range from 200°C to 400°C. mit.edu

Table 1: Isomerization of Ethylacrolein to this compound under Various Catalytic Conditions

| Catalyst | Phase | Temperature (°C) | Hydrogen Present | Conversion of Ethylacrolein (%) | Yield of this compound (%) | By-product (Yield %) |

|---|---|---|---|---|---|---|

| 5% Palladium-on-Carbon | Liquid | 100 | Yes | 97 | 74 | 2-methylbutanal (22%) |

| 5% Palladium-on-Alumina | Gas | 100 | Yes | - | 35 | - |

| 5% Palladium-on-Alumina | Gas | 150 | No | - | 36 | - |

| Silica-Alumina | Gas | 300 | No | - | 10 | - |

Data sourced from patent information describing the isomerization of ethylacrolein. thieme-connect.com

Hydroformylation Routes to Gamma-Hydroxy this compound Esters

Esters of γ-hydroxy this compound, which are valuable intermediates for the synthesis of Vitamin-A and various fragrance compounds, can be prepared via a hydroformylation route. google.com The process involves the hydroformylation of biscarboxylic acid esters of but-2-ene-1,4-diol. google.com This reaction is followed by a deacetoxylation step to yield the final product. google.com A notable development in this area is a single-step process where the hydroformylation of the but-2-ene-1,4-diol esters and the subsequent elimination reaction occur concurrently in the presence of a specialized catalyst system. google.com

Rhodium Catalyst Systems in Homogeneous and Heterogeneous Conditions

Rhodium-based catalysts are central to the hydroformylation process for producing esters of γ-hydroxy tiglic aldehydes. google.com Both homogeneous and heterogeneous rhodium catalyst systems have been utilized. google.com

In earlier methods, a rhodium catalyst was used to convert biscarboxylic acid esters of but-2-ene-1,4-diols into an intermediate compound through treatment with a mixture of carbon monoxide and hydrogen. google.com This intermediate was then pyrolyzed in a separate step to yield the desired product. google.com

More advanced processes employ heterogeneous rhodium catalysts. google.com Specifically, a catalyst where a rhodium complex is entrapped, anchored, or tethered onto an acidic support allows for a single-step synthesis. google.com This heterogeneous catalyst facilitates the hydroformylation reaction, while the acidic nature of the support simultaneously promotes the deacetoxylation of the hydroformylated intermediate, streamlining the process. google.com

Selectivity Enhancement and Catalyst Separation in Hydroformylation

The use of a heterogeneous rhodium catalyst tethered to an acidic support significantly enhances the selectivity of the reaction. google.com This integrated catalytic system is reported to achieve 100% selectivity towards the desired carboxylic esters of γ-hydroxy tiglic aldehydes in a single step. google.com The catalyst's design ensures that the deacetoxylation occurs immediately after the hydroformylation, preventing the accumulation of intermediates and the formation of side products. google.com

Furthermore, the heterogeneous nature of the catalyst simplifies the separation and recovery process. google.comrsc.org Unlike homogeneous catalysts that are dissolved in the reaction medium and require complex separation procedures, solid-supported heterogeneous catalysts can be more easily separated from the liquid product phase, allowing for efficient recycling and reuse. rsc.orgwikipedia.org

Biosynthetic Pathways and Natural Occurrence of this compound

This compound is a naturally occurring compound found in a variety of plants and foods. hmdb.cafoodb.ca It has been identified as a component in chives (Allium schoenoprasum), onion, garlic, spearmint oil, geranium oil, and sweet basil. hmdb.cathegoodscentscompany.comthegoodscentscompany.comchegg.com

The biosynthesis of this compound is linked to the metabolic pathway of the amino acid L-isoleucine. nih.gov While the biosynthesis is often described leading to tiglic acid, the formation of the aldehyde is an integral part of this pathway. The process begins with the deamination and subsequent decarboxylation of L-isoleucine to form 2-methylbutyric acid. nih.gov This intermediate is then activated, typically by conversion to its coenzyme A thioester, 2-methylbutyryl-CoA. nih.gov Subsequent enzymatic dehydration (or a sequence of hydroxylation and dehydration) leads to the formation of tiglyl-CoA. nih.gov This activated thioester, tiglyl-CoA, is a direct precursor that can be enzymatically reduced to form this compound. This biosynthetic route, starting from L-isoleucine, has been established in plants like Datura meteloides and in certain insects, such as the carabid beetle Pterostichus californicus. nih.govresearchgate.net

Advanced Chemical Reactivity and Mechanistic Investigations of Tiglic Aldehyde

Nucleophilic Addition Reactions of the Aldehyde Functionality

The carbonyl group in tiglic aldehyde is susceptible to nucleophilic attack. In these reactions, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgopenstax.org This intermediate is then typically protonated to yield an alcohol. The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to reduced steric hindrance and greater polarization of the carbonyl group. openstax.orglibretexts.org

The general mechanism for nucleophilic addition to an aldehyde involves the following steps:

The nucleophile attacks the electrophilic carbonyl carbon.

The π-electrons of the carbonyl group move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation of the alkoxide intermediate yields the final alcohol product. libretexts.orgopenstax.org

Conjugate Addition Reactions to the α,β-Unsaturated System

Due to the conjugation of the carbon-carbon double bond with the carbonyl group, this compound can undergo conjugate addition, also known as 1,4-addition. wikipedia.orglibretexts.org In this type of reaction, a nucleophile attacks the β-carbon of the alkene, which is rendered electrophilic by the electron-withdrawing effect of the carbonyl group. libretexts.org This results in the formation of a resonance-stabilized enolate ion, which is subsequently protonated at the α-carbon to give the saturated product. wikipedia.orglibretexts.org

The preference for 1,2-addition (to the carbonyl) versus 1,4-addition (conjugate) is influenced by the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while softer nucleophiles, like Gilman reagents (organocuprates) and thiols, typically undergo 1,4-addition. youtube.com

Asymmetric 1,4-Addition Reactions

Asymmetric conjugate addition reactions are powerful methods for creating stereocenters in a controlled manner. libretexts.org In the context of α,β-unsaturated aldehydes like this compound, these reactions allow for the enantioselective formation of new carbon-carbon or carbon-heteroatom bonds at the β-position. libretexts.org The use of chiral catalysts, often transition metal complexes with chiral ligands, is a common strategy to achieve high enantioselectivity. beilstein-journals.org For instance, palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to conjugated enones has been extensively studied. beilstein-journals.org Similarly, rhodium-based catalysts are also effective for the conjugate addition of organoboranes. libretexts.org

β-Borylation Reactions via Imine Intermediates

Borylation reactions introduce a boryl group into a molecule, creating versatile organoboron compounds. While direct borylation of α,β-unsaturated aldehydes can be challenging, a strategy involving the formation of a transient imine intermediate has been developed. In this approach, the aldehyde first reacts with an amine to form an imine. This imine can then undergo borylation, followed by hydrolysis to regenerate the aldehyde functionality, now with a boryl group at the β-position. Photocatalytic methods for generating boryl radicals for addition to imines have also been reported. nih.gov

Reactions with Biological Thiols (e.g., Cysteine) and Product Characterization

The reaction of α,β-unsaturated aldehydes with biological nucleophiles like cysteine is of significant interest, particularly in the context of food chemistry and toxicology. Cysteine can react with this compound through conjugate addition. acs.orgnih.gov The reaction is pH-dependent. At pH 8, the major product is (4R)-2-(2-{[(2R)-2-amino-2-carboxyethyl]thio}methylpropyl)-1,3-thiazolidine-4-carboxylic acid, resulting from a double addition and cyclization. acs.orgnih.govscispace.com Under acidic conditions (pH 1), a different double addition product is formed, (2R,2'R,E)-S,S'-(2,3-dimethyl-1-propene-1,3-diyl)bis-cysteine. acs.orgnih.govscispace.com These reactions are important as they can be precursors to various sulfur-containing flavor compounds. nih.gov

Reaction Products of this compound with Cysteine at Different pH Values

| pH | Major Product |

|---|---|

| 8 | (4R)-2-(2-{[(2R)-2-amino-2-carboxyethyl]thio}methylpropyl)-1,3-thiazolidine-4-carboxylic acid acs.orgnih.govscispace.com |

Cyclization Reactions and Ring Formation with this compound

Diels-Alder Cycloadditions with this compound

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgorganic-chemistry.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). masterorganicchemistry.com Due to the electron-withdrawing nature of the aldehyde group, the carbon-carbon double bond in this compound is activated, making it a good dienophile for Diels-Alder reactions. organic-chemistry.org The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. libretexts.org This allows for a high degree of stereochemical control. The reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orgmasterorganicchemistry.com

The general scheme for a Diels-Alder reaction involving this compound as the dienophile is as follows:

A conjugated diene reacts with this compound.

A six-membered ring (a cyclohexene (B86901) derivative) is formed. wikipedia.org

Two new carbon-carbon sigma bonds and one new pi bond are formed in the product. libretexts.org

Oxacycle and Azacycle Synthesis involving this compound

This compound is a precursor for the synthesis of various oxygen- and nitrogen-containing heterocycles (oxacycles and azacycles). In hetero-Diels-Alder (HDA) reactions, the aldehyde's carbonyl group can act as the dienophile, reacting with a diene to form a dihydropyran ring, a key structural motif in many natural products. researchgate.net The stereochemical outcome of these reactions can be controlled using chiral catalysts, such as TADDOL derivatives, which activate the aldehyde through hydrogen bonding. researchgate.net

Furthermore, this compound can participate in [3+2] cycloadditions for the synthesis of five-membered azacycles. For example, the reaction with azomethine ylides, generated in situ from an amino acid and another aldehyde, yields highly substituted pyrrolidine (B122466) rings. nih.gov The development of specific silver-based catalyst systems in conjunction with a chiral ligand has enabled these cycloadditions to proceed with high enantioselectivity, providing access to complex, stereochemically rich azacycles. nih.gov

Reductive Coupling and Hydrogen-Mediated Transformations

Reductive coupling reactions are a class of C-C bond-forming reactions that involve the reduction of carbonyl compounds. Pinacol coupling, for instance, is the reductive homocoupling of aldehydes or ketones to form 1,2-diols. asianpubs.org While traditionally achieved with low-valent titanium reagents, newer systems utilizing catalysts like titanocene (B72419) complexes offer improved diastereoselectivity. asianpubs.org In the context of this compound, such reactions would lead to the formation of substituted diols. Cross-coupling reactions, where an aldehyde is coupled with another molecule like an alkyne or an organohalide, are also prominent. organic-chemistry.orgnih.gov For example, a regioselective reductive coupling of terminal alkynes and aldehydes can be achieved using a CrCl₂/NiCl₂ system, generating 1,2-disubstituted allylic alcohols. organic-chemistry.org

Hydrogen-mediated transformations of this compound are also synthetically relevant. A patented process describes the isomerization of its structural isomer, ethylacrolein, into this compound. google.com This transformation occurs in the liquid phase in the presence of hydrogen gas and a specific hydrogenation catalyst, such as palladium or platinum, which has been poisoned with a sulfur-containing compound. google.com This controlled isomerization highlights a non-traditional use of hydrogenation conditions to facilitate bond migration rather than saturation. google.com

Oxidation Reactions of this compound to Tiglic Acid and Derivatives

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. For α,β-unsaturated aldehydes like this compound, care must be taken to avoid reactions at the carbon-carbon double bond. The Pinnick oxidation is a particularly effective method for this purpose. wikipedia.org It employs sodium chlorite (B76162) (NaClO₂) under mild acidic conditions, often buffered with a weak acid like monosodium phosphate. The active oxidant is chlorous acid (HClO₂), which selectively oxidizes the aldehyde group to a carboxylic acid without affecting other sensitive functional groups or the C=C double bond, thus converting this compound to tiglic acid. wikipedia.org Other methods, such as merging a copper-catalyzed oxidation using oxygen with a subsequent chlorite oxidation, can also achieve this transformation, sometimes stereoconvergently. rsc.org

Reactivity with Disinfectants in Aqueous Systems

The presence of α,β-unsaturated aldehydes like this compound in water systems is of environmental interest, particularly concerning their reactivity with chemical disinfectants used in water treatment, such as free chlorine and bromine.

This compound reacts with free chlorine (the combination of hypochlorous acid, HOCl, and hypochlorite (B82951), OCl⁻) in aqueous solutions. nih.gov The reaction kinetics are pseudo-first-order when the disinfectant is in excess. The apparent second-order rate constant for the reaction is pH-dependent. At a pH of 8 and a temperature of 25°C, the half-life of this compound in the presence of 1 mg/L free chlorine is approximately 91 hours. nih.gov This half-life increases at lower pH values; for example, at pH 7, the half-life extends to 180 hours. nih.gov The reaction mechanism for α,β-unsaturated aldehydes with chlorine is believed to involve the electrophilic addition of chlorine across the C=C double bond, a process that is catalyzed by acid. libretexts.orglibretexts.org

The reaction with bromine is also of significance. The oxidation of aldehydes by bromine in aqueous solutions is a well-studied process. rsc.org The mechanism is thought to be similar for both aliphatic and aromatic aldehydes, likely involving the formation of an aldehyde hydrate (B1144303) which then reacts with bromine. For α,β-unsaturated systems, addition of bromine across the double bond is also a competing pathway. masterorganicchemistry.com The exact kinetics and product distribution for the reaction of this compound with bromine in a disinfection context would depend on factors like pH, temperature, and the presence of other reactive species.

Data Table: Reaction Kinetics of this compound with Free Chlorine nih.gov

| pH | Temperature (°C) | Half-life (hours) at 1 mg/L Cl₂ |

| 7 | 25 | 180 |

| 8 | 25 | 91 |

| 8 | 15 | 213 |

Influence of pH and Structural Features on Reactivity

The reactivity of this compound, an α,β-unsaturated aldehyde, is significantly governed by both the ambient pH and its distinct structural characteristics. These factors dictate the electrophilicity of the molecule and the preferred sites for nucleophilic attack.

The fundamental reactivity of aldehydes is rooted in the polarity of the carbonyl group, where the oxygen atom carries a partial negative charge and the carbon atom a partial positive charge, making the latter a prime target for nucleophiles. nih.govnih.gov In α,β-unsaturated aldehydes like this compound, this electrophilicity extends to the β-carbon of the carbon-carbon double bond due to conjugation. researchgate.net This creates two potential sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). researchgate.netnih.govyoutube.comyoutube.com

The pH of the reaction medium plays a critical role in modulating the reactivity of both the this compound and the nucleophile. For instance, in reactions with nucleophiles like cysteine, which possesses both a thiol and an amino group, the pH determines the protonation state of these functional groups. The thiol group of cysteine has a pKa that makes the thiolate anion (R-S⁻) a potent nucleophile under neutral to alkaline conditions. nih.govepa.gov The rate of addition of cysteine to α,β-unsaturated aldehydes has been shown to increase approximately tenfold for each pH unit increase between pH 2 and 10, highlighting the enhanced nucleophilicity of the thiolate ion. libretexts.orgresearchgate.net

The structural features of this compound, specifically the presence of a methyl group at the α-position, also exert a considerable influence on its reactivity. This α-methyl group can affect the molecule's reactivity in several ways:

Steric Hindrance: The methyl group can sterically hinder the approach of nucleophiles to both the carbonyl carbon and the α-carbon. nih.gov

Electronic Effects: The electron-donating nature of the methyl group can modulate the electron density across the conjugated system, potentially influencing the relative electrophilicity of the carbonyl carbon and the β-carbon. nih.gov Studies on other α,β-unsaturated carbonyls have shown that methyl substitution on the vinyl carbons can diminish reactivity. dss.go.th

The interplay of these pH-dependent and structural factors determines the regioselectivity of nucleophilic additions, leading to different transformation products under varying conditions.

Identification of Transformation Products and Mechanisms

Research into the reaction of this compound with the amino acid cysteine provides a clear example of how pH and structural features collaboratively direct reaction pathways, leading to distinct transformation products.

Under alkaline conditions (pH 8), the reaction between this compound and cysteine yields (4R)-2-(2-[[(2R)-2-amino-2-carboxyethyl]thio]methylpropyl)-1,3-thiazolidine-4-carboxylic acid as the major product. researchgate.net At this pH, the cysteine thiol group is significantly deprotonated, forming a highly nucleophilic thiolate anion. epa.govresearchgate.net The proposed mechanism involves a sequence of nucleophilic attacks:

Michael Addition: The thiolate anion of the first cysteine molecule attacks the electrophilic β-carbon of this compound in a 1,4-conjugate addition. This is the initial and key step, driven by the soft nature of the thiolate nucleophile and the soft electrophilic character of the β-carbon. nih.govnih.gov

Thiazolidine (B150603) Ring Formation: The intermediate product, a β-cysteinyl-substituted saturated aldehyde, then reacts with a second molecule of cysteine. libretexts.org The amino group of the second cysteine molecule attacks the carbonyl carbon of the intermediate. This is followed by an intramolecular cyclization, where the thiol group of the second cysteine attacks the newly formed iminium ion, leading to the stable thiazolidine ring structure. researchgate.netdiva-portal.org The formation of such thiazolidine derivatives is a known reaction between aldehydes and cysteine, particularly under neutral to alkaline conditions. researchgate.netorganic-chemistry.org

In contrast, under strongly acidic conditions (pH 1), the reaction proceeds through a different mechanism, yielding (2R,2'R,E)-S,S'-(2,3-dimethyl-1-propene-1,3-diyl)bis-cysteine. researchgate.net At this low pH, the amino group of cysteine is protonated, and the nucleophilicity of the thiol group is reduced compared to the thiolate anion. The reaction proceeds as follows:

Initial Addition: A double addition of cysteine occurs.

Vinylic Sulfide (B99878) Formation: A key feature of the product formed at pH 1 is the presence of a vinylic sulfide bond. This suggests a mechanism where the second cysteine molecule adds in a way that results in the elimination of water, reforming a double bond to which the sulfur atom is attached. The formation of vinylic sulfides can be achieved through various synthetic routes, and in this context, it represents a distinct pH-dependent pathway for this compound. researchgate.net

A comparative study with (E)-2-hexenal, an α,β-unsaturated aldehyde lacking the α-methyl group, did not show the formation of an analogous vinylic sulfide under acidic conditions, suggesting that the structural features of this compound, likely the α-methyl group, play a role in directing this specific reaction pathway. researchgate.net

The detailed findings from the reaction of this compound with cysteine at varying pH are summarized in the table below.

| Reaction Condition (pH) | Major Transformation Product | Key Mechanistic Steps |

|---|---|---|

| 8 | (4R)-2-(2-[[(2R)-2-amino-2-carboxyethyl]thio]methylpropyl)-1,3-thiazolidine-4-carboxylic acid | 1. Michael Addition of first cysteine molecule's thiolate to the β-carbon. 2. Nucleophilic attack of second cysteine molecule's amino group on the carbonyl carbon, followed by intramolecular cyclization to form a thiazolidine ring. |

| 1 | (2R,2'R,E)-S,S'-(2,3-dimethyl-1-propene-1,3-diyl)bis-cysteine | Double addition of cysteine, leading to the formation of a vinylic sulfide bond. |

Enantioselective Synthesis and Stereochemical Control in Tiglic Aldehyde Chemistry

Chiral Synthesis of Tiglic Aldehyde Derivatives and Intermediates

The generation of chiral molecules from achiral starting materials is a fundamental challenge in asymmetric synthesis. In the context of this compound chemistry, significant efforts have been directed toward the enantioselective synthesis of its derivatives, which then serve as crucial intermediates for more complex targets.

A notable example is the 2-propanol-mediated reductive coupling of allyl acetate (B1210297) with this compound. acs.orgnih.gov This reaction, catalyzed by an iridium complex modified with (S)-BINAP, produces a secondary homoallylic alcohol. nih.gov The process is highly efficient, affording the desired chiral alcohol in good yield and with excellent enantioselectivity. nih.govnih.gov This transformation is a key first step in the synthesis of larger, more complex fragments of natural products. acs.orgnih.gov

The versatility of these chiral intermediates is further demonstrated by their subsequent transformations. For instance, the synthesized chiral homoallylic alcohol can undergo benzoylation, followed by an anti-Markovnikov Wacker oxidation and a Pinnick oxidation to yield a carboxylic acid, which can then be converted to a methyl ester. nih.gov This sequence highlights how the initial enantioselective step involving this compound sets the stereochemistry for subsequent elaborations.

Furthermore, the development of chiral catalysts for the addition of organometallic reagents to aldehydes has provided another avenue for creating chiral derivatives. mdpi.com For example, chiral aminodiols derived from natural (-)-β-pinene have been successfully employed as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols with good enantioselectivity. mdpi.com

These methodologies underscore the importance of developing robust and highly selective methods for the synthesis of chiral derivatives from this compound, as these intermediates are pivotal for the stereocontrolled construction of complex molecular architectures.

Stereoselective Aldol (B89426) Reactions Involving this compound

Aldol reactions are among the most powerful carbon-carbon bond-forming reactions in organic synthesis, capable of generating two new stereocenters simultaneously. harvard.edu The stereochemical outcome of these reactions can be controlled by the geometry of the enolate and the nature of the reactants and catalysts. harvard.eduwiley-vch.de While this compound itself is an α,β-unsaturated aldehyde, its derivatives and the products of its initial transformations are frequently employed in subsequent stereoselective aldol reactions. mdpi.comnih.gov

The Zimmerman-Traxler model provides a rational framework for predicting the stereochemistry of metal-enolate-based aldol reactions, which proceed through a chair-like transition state. harvard.edu The relative orientation of the substituents on the enolate and the aldehyde in this transition state determines whether the syn or anti aldol adduct is formed. harvard.edu

In the synthesis of complex natural products, achieving high diastereoselectivity in aldol reactions is crucial. For instance, in the total synthesis of piericidin A1, an anti-selective aldol addition was a key step. nih.gov This was achieved using an Evans optically active N-acyl oxazolidinone, which directed the stereochemical course of the reaction to favor the desired anti-diastereomer. nih.gov The use of dialkylboron triflates is also known to promote the formation of (Z)-boron enolates, which typically lead to syn-aldol adducts with high selectivity. harvard.edu

The development of catalytic, asymmetric aldol reactions has further expanded the synthetic utility of this transformation. Lewis acid-mediated additions of enolsilanes to aldehydes, known as the Mukaiyama aldol reaction, offer a versatile method for stereoselective bond formation. wiley-vch.de The stereochemical outcome can be influenced by chiral elements on the enolsilane, the aldehyde, or the Lewis acid catalyst. wiley-vch.de

Application in Total Synthesis of Complex Natural Products

The true measure of a synthetic method's utility lies in its application to the synthesis of complex and biologically significant molecules. This compound has proven to be a valuable starting material and key intermediate in the total synthesis of several complex natural products, where precise stereochemical control is paramount.

While direct examples of this compound in the construction of quassinoid skeletons are not explicitly detailed in the provided context, the principles of stereoselective reactions involving α,β-unsaturated aldehydes are highly relevant to the synthesis of these complex terpenoids. The intricate polycyclic frameworks of quassinoids demand precise control over multiple stereocenters, a challenge often addressed through powerful bond-forming reactions like the aldol and Michael additions. The reactivity profile of this compound makes it an analogous substrate for developing methodologies applicable to the synthesis of such complex natural products.

The antimitotic marine macrolide leiodermatolide A presents a formidable synthetic challenge due to its complex structure and multiple stereocenters. utexas.edu this compound has played a crucial role in the development of a highly convergent and efficient total synthesis of this natural product. nih.govresearchgate.net

| Reaction | Catalyst/Reagent | Product | Yield (%) | ee (%) | Reference |

| Reductive coupling of allyl acetate with this compound | Ir-catalyst with (S)-BINAP | Homoallylic alcohol | 78 | 92 | nih.govnih.gov |

| Asymmetric addition of diethylzinc to benzaldehyde | Pinane-based aminodiol | 1-Phenyl-1-propanol | up to 87 | mdpi.com |

Development of Novel Catalytic Systems for Asymmetric Transformations

The quest for new and more efficient catalytic systems for asymmetric transformations is a continuous endeavor in organic chemistry. mdpi.com The development of such systems is crucial for expanding the repertoire of enantioselective reactions and for improving the sustainability and practicality of synthetic routes. researchgate.net

In recent years, significant progress has been made in developing chiral catalysts for a variety of transformations, including additions to aldehydes. mdpi.commdpi.com For example, novel chiral thiophene-2,5-bis(β-amino alcohol) ligands have been synthesized and used to generate in situ copper catalysts for the asymmetric Henry reaction, affording chiral nitroaldols in high yields and enantioselectivities. mdpi.com

Furthermore, the concept of dynamic kinetic resolution (DKR) has emerged as a powerful strategy for the synthesis of enantiomerically pure compounds from racemic mixtures. researchgate.netmdpi.com This approach combines a kinetic resolution, often catalyzed by an enzyme like lipase, with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical 100% yield of a single enantiomer. researchgate.netmdpi.com Metal complexes, including those of ruthenium and palladium, have been developed as efficient racemization catalysts for use in DKR processes. researchgate.netmdpi.com

The development of chiral aldehyde catalysts themselves represents another innovative frontier. researchgate.net These catalysts can activate simple amines for various asymmetric transformations, opening up new avenues for enantioselective synthesis. researchgate.net

While not always directly employing this compound as the substrate, the development of these novel catalytic systems provides a broader context and a set of powerful tools that can be, and in some cases have been, applied to the asymmetric transformation of this compound and its derivatives. The continuous innovation in catalyst design is paramount for advancing the field of enantioselective synthesis and for enabling the efficient and stereocontrolled construction of complex molecules.

Biological Activity and Biochemical Interactions of Tiglic Aldehyde

Cytotoxic Effects and Cellular Interactions

Research has indicated that tiglic aldehyde exhibits cytotoxic effects. A metabolomic analysis of aluminum's cytotoxicity in HT-29 human colon adenocarcinoma cells identified this compound as one of the metabolites affected by aluminum exposure. nih.govpeerj.com In this study, the levels of this compound were altered in response to aluminum-induced cytotoxicity, suggesting its involvement in cellular stress responses. nih.govpeerj.com Aldehydes, as a class of compounds, are known to be genotoxic and cytotoxic, primarily through the formation of adducts with essential biomolecules like DNA and proteins. nih.gov The cytotoxicity of α,β-unsaturated aldehydes, such as this compound, is often attributed to their ability to damage proteins. nih.gov

Interaction with Biological Macromolecules (e.g., Proteins, DNA)

The reactivity of α,β-unsaturated aldehydes like this compound allows them to interact with biological macromolecules. The primary mechanism of toxicity for many aldehydes involves the formation of adducts with proteins and DNA. nih.gov Studies on similar aldehydes have shown that they can cause protein damage, which is a significant contributor to their cytotoxic effects. nih.gov

Research on the reaction of this compound with cysteine, an amino acid component of many proteins, has demonstrated the formation of various adducts. researchgate.netacs.org When this compound was treated with cysteine in an aqueous solution at a pH of 8, the main product was a novel thiazolidine (B150603) carboxylic acid derivative. researchgate.netacs.org However, under acidic conditions (pH 1), a different major product was formed, indicating that the nature of the interaction is pH-dependent. researchgate.netacs.org This reactivity with amino acids underscores the potential for this compound to modify protein structure and function.

While the genotoxic effects of aldehydes are often linked to DNA damage, the role of this damage in cytotoxicity can be complex and may be overshadowed by concurrent protein damage. nih.gov For highly toxic aldehydes, cell inactivation is thought to occur primarily through protein damage. nih.gov

Role as a Transient Receptor Potential Ankyrin 1 (TRPA1) Agonist

This compound has been identified as a novel, naturally occurring agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. researchgate.netnih.govdntb.gov.ua TRPA1 is a non-selective cation channel involved in various physiological processes, including pain, inflammation, and metabolism. researchgate.netnih.govnih.gov It is activated by a variety of stimuli, including pungent natural compounds. researchgate.netnih.govnih.gov

Dose-Response Characterization and Activation Mechanisms

The activation of human TRPA1 (hTRPA1) by this compound is dose-dependent. researchgate.netnih.gov In studies using Chinese Hamster Ovary (CHO) cells expressing hTRPA1, this compound induced a TRPA1-dependent inward current and calcium release. researchgate.netnih.govresearchgate.net The half-maximum activation (EC50) concentration for this compound on hTRPA1 was determined to be 1.49 mM. researchgate.netnih.govresearchgate.net The activation of the TRPA1 channel by electrophilic compounds like this compound is believed to occur through the covalent modification of cysteine and lysine (B10760008) residues in the N-terminus of the channel protein. mdpi.comresearchgate.netnih.gov

Comparison with Other TRPA1 Agonists

This compound is one of several naturally occurring aldehydes that act as TRPA1 agonists. Its potency has been compared to other agonists like cinnamaldehyde (B126680), cuminaldehyde, and anisaldehyde. researchgate.netnih.gov While this compound is an effective agonist, its EC50 value of 1.49 mM is higher than that of cuminaldehyde (0.72 mM) and anisaldehyde (0.91 mM), indicating a lower potency in activating the hTRPA1 channel under the tested conditions. researchgate.netnih.govresearchgate.net However, another report suggests that this compound activates TRPA1 with an efficacy of 120% relative to cinnamaldehyde, a well-known TRPA1 agonist. epo.org Unlike some potent agonists derived from mustard, such as allyl isothiocyanate, cuminaldehyde, a structurally related compound, is not an irritant, and this compound is also considered to be more pleasantly consumed. google.com

Involvement in Metabolic Pathways and Enzymatic Transformations

This compound is involved in various metabolic pathways and can be a substrate for enzymatic transformations. asm.orgnih.gov

Aldehyde Dehydrogenase Activity and Inhibition

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids, a crucial detoxification process. nih.govnih.gov Research on aldehyde dehydrogenase from Variovorax sp. strain WS11 (WS11-AldH) and Rhodococcus sp. strain AD45 (AD45-AldH) has shown that this compound is a substrate for these enzymes. asm.orgnih.gov The presence of a carbon-carbon double bond in this compound resulted in a significant decrease in aldehyde dehydrogenase activity for both enzymes compared to saturated aldehydes. asm.orgnih.gov Specifically, the activity of WS11-AldH towards this compound was 0.15 ± 0.052 U mg⁻¹, and for AD45-AldH, it was 0.083 ± 0.0003 U mg⁻¹. asm.orgnih.gov

In some cancer cells, ALDH1 has been shown to protect against the cytotoxicity of retinaldehyde. oncotarget.com Inhibition of ALDH1 can enhance the therapeutic effect of retinaldehyde. oncotarget.com This suggests that the metabolism of aldehydes like this compound by ALDH enzymes can have significant implications for cellular responses to these compounds.

Table of Research Findings on this compound's Biological Activity

| Biological Activity | Research Finding | Model System |

|---|---|---|

| Cytotoxicity | Altered levels in response to aluminum-induced cytotoxicity. nih.govpeerj.com | HT-29 human colon adenocarcinoma cells |

| Macromolecule Interaction | Forms adducts with cysteine, with the product being pH-dependent. researchgate.netacs.org | Aqueous solution |

| TRPA1 Agonism | Identified as a novel, natural agonist of the TRPA1 channel. researchgate.netnih.govdntb.gov.ua | CHO cells expressing hTRPA1 |

| TRPA1 Dose-Response | EC50 of 1.49 mM for hTRPA1 activation. researchgate.netnih.govresearchgate.net | CHO cells expressing hTRPA1 |

| Aldehyde Dehydrogenase Activity | Substrate for AldH from Variovorax sp. and Rhodococcus sp., with reduced activity compared to saturated aldehydes. asm.orgnih.gov | Recombinant enzymes |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aluminum |

| Cysteine |

| Cinnamaldehyde |

| Cuminaldehyde |

| Anisaldehyde |

| Allyl isothiocyanate |

Bioconversion to other Metabolites (e.g., 2-Methylbutanoic acid, Methyl 2-methylbutanoate)

This compound serves as a precursor in microbial metabolic pathways, leading to the formation of other volatile and non-volatile compounds. Research has shown that certain fungi and bacteria can metabolize this unsaturated aldehyde.

One notable biotransformation is carried out by the shiitake mushroom (Lentinula edodes). In a study on a beverage fermented with shiitake, it was discovered that this compound, along with tiglic acid, can be converted into (R)-methyl 2-methylbutanoate ((R)-M2MB). This transformation pathway identifies (R)-2-methylbutanoic acid as a key intermediate. The study reported that the direct transformation of this compound by shiitake resulted in a 53% yield of (R)-M2MB within the first day of observation. This bioconversion is significant as it demonstrates a natural pathway for the production of specific chiral esters, which are valuable in the flavor and fragrance industry.

In addition to fungi, bacterial enzymes have been shown to act on this compound. Aldehyde dehydrogenases (AldH) from Variovorax sp. (strain WS11) and Rhodococcus sp. (strain AD45), which are involved in the isoprene (B109036) metabolic pathway, have demonstrated activity towards this compound. However, the activity was significantly lower compared to their preferred substrates. For instance, the aldehyde dehydrogenase from Variovorax sp. WS11 showed an activity of 0.15 U mg⁻¹ towards this compound, a drastic decrease compared to its activity with butanal (1.36 U mg⁻¹). pharmainfo.in This suggests that while bacterial AldH can oxidize this compound, it is not an optimal substrate under the studied conditions. pharmainfo.in

Bioconversion of this compound by Microorganisms

This table details the biotransformation of this compound by different microbial systems, showing the resulting metabolites and observed yields or activities.

| Microorganism/Enzyme | Substrate | Primary Metabolite | Secondary Metabolite | Key Findings | Citation |

|---|---|---|---|---|---|

| Lentinula edodes (Shiitake) | This compound | Tiglic acid / (R)-2-Methylbutanoic acid | (R)-Methyl 2-methylbutanoate | Produced 53% of (R)-M2MB during the first day. | jmbfs.org |

| Aldehyde Dehydrogenase (Variovorax sp. WS11) | This compound | (product of oxidation) | N/A | Enzyme activity of 0.15 ± 0.052 U mg⁻¹. | pharmainfo.in |

| Aldehyde Dehydrogenase (Rhodococcus sp. AD45) | This compound | (product of oxidation) | N/A | Enzyme activity of 0.083 ± 0.0003 U mg⁻¹. | pharmainfo.in |

Antimicrobial Activity Studies

The investigation into the antimicrobial properties of pure this compound is limited in the available scientific literature. Most studies report on the antimicrobial effects of complex mixtures, such as essential oils, where this compound is one of many components.

A study on the defensive secretions of Carabid beetles found that tiglic acid, a closely related oxidation product of this compound, showed no antimicrobial effect, which may suggest that the aldehyde form could also have limited activity, although this is not conclusive. ulisboa.pt Direct testing of pure this compound is necessary to definitively establish its antimicrobial profile.

Antimicrobial Activity of Essential Oils Containing this compound

This table summarizes the antimicrobial activity of complex essential oils in which this compound is a known component. The MIC values represent the activity of the entire oil, not of this compound alone.

| Source of Essential Oil | This compound Content (%) | Test Organism | Minimum Inhibitory Concentration (MIC) of Oil | Citation |

|---|---|---|---|---|

| Phyllostachys heterocycla cv. Pubescens | 2.15 - 3.08 | Escherichia coli | 35.29 µL/mL | nih.gov |

| Phyllostachys heterocycla cv. Pubescens | 2.15 - 3.08 | Staphylococcus aureus | 24.70 - 50.27 µL/mL | nih.gov |

Investigation of Antioxidant Activity

Direct evidence for the antioxidant activity of pure this compound is not well-documented in current research. The compound is often identified as a volatile component in plant extracts and essential oils that exhibit antioxidant properties; however, this activity is typically attributed to other classes of compounds, particularly phenolics and flavonoids.

Research has been conducted on synthetic derivatives of this compound. A study on fused imidazo[1,2-a]pyridines synthesized using this compound as a building block reported that some of the resulting compounds showed promising antioxidant activity when compared to the standard, ascorbic acid. researchgate.net This indicates that the this compound structure can be incorporated into larger molecules with significant antioxidant potential, even if the parent aldehyde does not possess strong activity itself. researchgate.net

Antioxidant Activity of Extracts/Products Containing this compound

This table presents the antioxidant activity of various natural products where this compound has been identified as a component. The activity shown is for the entire extract and is likely due to other compounds present.

| Source Material | Assay | Result for the Extract/Product | Citation |

|---|---|---|---|

| Aged Shiitake Mushroom Extracts | DPPH | 65.01 to 81.39 µg TE/mL | researchgate.net |

| Aged Shiitake Mushroom Extracts | ABTS | 87.04 to 258.33 µg GAE/mL | researchgate.net |

| Aged Shiitake Mushroom Extracts | FRAP | 184.50 to 287.68 µg FeSO₄/mL | researchgate.net |

| Phyllostachys Bamboo Leaf Oils | DPPH | IC₅₀ values of 3.16 to 5.47 µL/mL | nih.gov |

| Cinnamon Ethanolic Extract | DPPH & ABTS | Highest antioxidant profile among spices tested. | idosi.org |

Analytical Chemistry and Spectroscopic Characterization of Tiglic Aldehyde and Its Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary method for the identification and quantification of volatile compounds like tiglic aldehyde, particularly in complex mixtures. pomics.com This technique separates compounds based on their volatility and interaction with a stationary phase in a gas chromatograph, followed by detection and identification using a mass spectrometer which fragments the molecules and analyzes the resulting mass-to-charge ratios.

In the analysis of plant extracts, such as from Trigonella caerulea (blue fenugreek), headspace GC-MS has been effectively used to identify and quantify aroma-determining constituents, including this compound. semanticscholar.org Studies have shown that this compound is a dominant volatile constituent in blue fenugreek herb, with concentrations that can exceed 1 mg/kg in dried plant material. semanticscholar.org The use of GC-MS allows for the creation of a detailed profile of volatile compounds, distinguishing between different aldehydes present in a sample. semanticscholar.org For instance, a study on blue fenugreek identified five aldehydes, including this compound, at significant concentrations that were not detected by previous methods like thin-layer chromatography of dinitrophenylhydrazone derivatives. semanticscholar.org

The power of GC-MS lies in its ability to provide both retention time data from the gas chromatograph and mass spectral data from the mass spectrometer, which together offer a high degree of confidence in compound identification. metasci.ca Predicted GC-MS spectra for non-derivatized this compound are available in databases, aiding in its identification. foodb.ca

Table 1: Predicted GC-MS Data for this compound

| Parameter | Value |

| Spectrum Type | Predicted GC-MS |

| Ionization Energy | 70eV |

| Ionization Mode | Positive |

| Splash ID | splash10-05q9-9000000000-c55d49861ee6b1113cf9 |

| Data sourced from FooDB foodb.ca |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound and its derivatives. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provide information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.gov

In the context of this compound, ¹H NMR spectroscopy can be used to identify the characteristic protons of the molecule. For the Z-isomer of a related compound, the aldehyde proton (CHO) shows a singlet at δ = 10.23 ppm, while the vinylic proton (3-H) appears as a triplet of quartets at δ = 6.52 ppm. wiley-vch.de The methyl group attached to the double bond (C2-CH₃) resonates as a doublet of triplets at δ = 1.81 ppm. wiley-vch.de ¹³C NMR spectroscopy is particularly useful for identifying the carbonyl carbon of aldehydes and ketones, which typically resonates in the range of 190 to 215 δ. libretexts.orgpressbooks.pub For α,β-unsaturated aldehydes like this compound, the carbonyl carbon signal appears in the 190 to 200 δ region. libretexts.orgpressbooks.pub

NMR is also crucial in reaction monitoring and confirming the structure of reaction products. For example, in reactions involving the carbon-carbon double bond of α,β-unsaturated aldehydes, the disappearance of the olefinic proton signals in the ¹H NMR spectrum provides clear evidence of the reaction's progress. nih.gov The gross structure of complex natural products has been revealed through extensive 2D NMR analysis. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO (Z-isomer) | 10.23 | s | - |

| 3-H | 6.52 | tq | 6.0, 1.0 |

| 4-H₂ | 4.93 | dq | 6.0, 1.0 |

| C2-CH₃ | 1.81 | dt | 1.0, 1.0 |

| Data adapted from a related synthetic intermediate. wiley-vch.de |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. It is particularly valuable for determining the purity of a substance and for separating enantiomers to determine enantiomeric excess (e.e.). wiley-vch.depolimi.it

In the analysis of aldehydes, HPLC is often used after derivatization, for example, with 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form stable hydrazones that can be detected by UV-Vis spectroscopy. nih.govuni-konstanz.de This method is robust, simple, and reproducible for characterizing and quantifying carbonyl compounds in various matrices. nih.gov However, challenges can arise from the formation of E- and Z-stereoisomers of the hydrazones. nih.gov

For chiral molecules, HPLC with a chiral stationary phase is the method of choice for determining enantiomeric excess. sci-hub.seresearchgate.net This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. For instance, the enantiomeric excess of products from the asymmetric silylcyanation of this compound can be determined by chiral HPLC analysis. sci-hub.se The separation of enantiomers is critical as different enantiomers of a compound can have distinct biological activities and sensory properties. researchgate.net

The reaction between this compound and other reagents can be monitored using HPLC to track the disappearance of the starting material and the appearance of products. escholarship.org

Other Spectroscopic Techniques (e.g., UV-Vis, IR) in Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for monitoring the progress of chemical reactions involving this compound. rsc.org These techniques can provide real-time information about changes in functional groups and conjugation within a molecule.

IR spectroscopy is particularly useful for identifying the carbonyl (C=O) group in aldehydes, which shows a strong absorption band. pressbooks.pub For α,β-unsaturated aldehydes like this compound, the C=O stretching frequency is typically found around 1690 cm⁻¹. wiley-vch.de Aldehydes also exhibit characteristic C-H stretching vibrations around 2720 cm⁻¹. wiley-vch.de The disappearance or shift of these bands can be used to monitor reactions at the aldehyde functional group. In situ IR spectroscopy, such as Attenuated Total Reflectance (ATR)-IR, allows for the real-time monitoring of reactions at solid-liquid interfaces. researchgate.net

UV-Vis spectroscopy is used to monitor reactions involving changes in conjugation. The π → π* transition of the conjugated system in this compound results in a characteristic UV absorption maximum (λ_max). nih.gov Reactions that alter this conjugated system, such as addition to the carbon-carbon double bond, lead to a decrease in the absorbance at this wavelength, providing a convenient way to follow reaction kinetics. nih.govescholarship.org For example, the reaction of this compound with free chlorine can be monitored by observing the decrease in UV absorbance corresponding to the loss of the carbon-carbon double bond. nih.gov

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Absorption |

| IR (film) | 1690 cm⁻¹ (C=O stretch), 1645 cm⁻¹ (C=C stretch), 2720 cm⁻¹ (aldehyde C-H stretch) |

| UV-Vis (λ_max) | Dependent on solvent and specific derivative, characteristic of α,β-unsaturated carbonyls |

| Data adapted from related compounds. wiley-vch.denih.gov |

Derivatization Strategies for Analytical Purposes (e.g., 2,4-Dinitrophenylhydrazones)

Derivatization is a common strategy in analytical chemistry to improve the detection, separation, and stability of analytes. For aldehydes like this compound, the most widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH). nih.govresearchgate.net DNPH reacts with the carbonyl group of the aldehyde to form a stable, colored, and crystalline 2,4-dinitrophenylhydrazone (DNPHydrazone) derivative. uni-konstanz.denih.gov

These derivatives are readily analyzed by HPLC with UV detection, a method frequently employed in environmental and food analysis. nih.gov The formation of DNPHydrazones enhances the detectability of aldehydes and allows for their quantification even at low concentrations. uni-konstanz.deresearchgate.net

A significant consideration in DNPH derivatization is the formation of E- and Z-stereoisomers at the C=N double bond of the hydrazone, which can complicate chromatographic analysis. nih.gov While purified aldehyde-2,4-DNPHydrazones often exist as the E-isomer, the presence of acid or UV light can lead to isomerization. nih.gov To address this, methods have been developed to reduce the C=N double bond to a C-N single bond, thus eliminating the isomerism issue. nih.gov Despite this, DNPH derivatization remains a cornerstone for the analysis of carbonyl compounds in various matrices. nih.gov

Applications As a Chemical Building Block in Advanced Materials and Specialized Synthesis

Precursor in Vitamin A Synthesis

While detailed pathways for the industrial synthesis of Vitamin A often involve other key intermediates, the structural elements of tiglic aldehyde are relevant to the broader class of isoprenoids, to which Vitamin A belongs. The synthesis of Vitamin A, or retinol, involves the construction of a 20-carbon chain with a specific pattern of double bonds. cusat.ac.in The fundamental C5 units in isoprenoid synthesis bear resemblance to the carbon skeleton of this compound. Industrial syntheses, such as those developed by BASF, often start from smaller molecules and build up the carbon chain through a series of reactions. durham.ac.uk For instance, the conversion of β-ionone to a C14-aldehyde is a key step in some processes. durham.ac.uk The biosynthesis of the active form of Vitamin A, all-trans-retinoic acid, proceeds from the oxidation of all-trans-retinaldehyde. nih.gov

Intermediate in Perfumery Applications

This compound itself has a pungent, green, and somewhat fruity odor. chemicalbook.comchemicalbook.com While it is used in trace amounts in some perfume compositions to impart specific top notes, its primary value in the fragrance industry lies in its role as a precursor to other aroma chemicals. chemicalbook.comchemicalbook.com The oxidation of this compound yields tiglic acid, which is a raw material for the synthesis of various esters used as driers for perfumes, varnishes, and inks. google.comgoogle.com Its reactivity allows for the creation of a diverse palette of scents, contributing to fruity, green, and floral notes in fragrance formulations. chemicalbook.comchemicalbook.com

Synthesis of Isoterpenes and their Derivatives

This compound is a significant raw material for the synthesis of isoterpenes. google.comgoogle.com Isoterpenes are a class of organic compounds that are isomers of terpenes, often with branched carbon skeletons. The chemical structure of this compound makes it an ideal starting point for building the complex frameworks of these molecules. A chloride derivative of this compound, 4-chloro-2-methyl-2-buten-1-al, is a useful compound for extending an isoterpene chain. google.comepo.org

Role in Pheromone Synthesis

This compound serves as a key starting reagent in the synthesis of various insect pheromones and defensive secretions. sigmaaldrich.comscientificlabs.co.uk Its carbon skeleton and functional group provide a convenient entry point for the construction of these often complex and stereospecific molecules.

This compound is utilized as a starting material in the synthesis of alkyl-branched tetraene hydrocarbons, which are pheromone components of the dried fruit beetle (Carpophilus hemipterus). sigmaaldrich.comwasteless.biothermofisher.com The synthesis generally involves extending the carbon chain of this compound through a series of Wittig-Horner olefinations and a final Wittig reaction. researchgate.net The choice of the Wittig-Horner reagent allows for the controlled incorporation of methyl or ethyl side chains, leading to the specific tetraene structures that function as pheromones for this species. researchgate.net

This compound is a precursor in the synthesis of E,E-2,4-dimethyl-2,4-hexadienal. sigmaaldrich.comscientificlabs.co.uk This compound is a volatile constituent of the defensive secretions of certain harvestmen (Opiliones), such as Leiobunum nigripalpi. sigmaaldrich.compnas.org The synthesis involves a three-step process starting from this compound to construct the dienal structure with the correct stereochemistry. pnas.org

The compound 2-methyl-2-butenal, which is this compound, has been identified as the rabbit mammary pheromone. researchgate.netnih.gov This pheromone is released from the nipples of lactating rabbits and plays a crucial role in guiding newborn pups to the source of milk, initiating their first suckling. nih.gov The identification of a single compound as a key releaser of such a vital, innate behavior is a significant finding in mammalian chemical communication. nih.gov Studies have also explored the potential for this pheromone to act as an "interomone," a chemical signal that can affect the behavior of a different species, for example, by stimulating feed intake in weaned pigs. researchgate.net

Synthesis of Fused Imidazo[1,2-a]pyridines and other Heterocycles

This compound, with its reactive α,β-unsaturated aldehyde functionality, serves as a valuable C5 building block in the synthesis of complex heterocyclic structures. A significant application is in the construction of fused imidazo[1,2-a]pyridines, a scaffold of considerable interest in medicinal chemistry due to its presence in various biologically active compounds. beilstein-journals.orgbeilstein-journals.org

A prominent method for this synthesis is the Groebke–Blackburn–Bienaymé reaction (GBBR), a one-pot, three-component reaction that efficiently generates these fused heterocycles. beilstein-journals.orgresearchgate.net In a notable study, this compound was reacted with pyridin-2-amine and various isocyanides to produce a series of novel fused imidazo[1,2-a]pyridines. researchgate.net This reaction proceeds via a formal [4+1] cycloaddition involving an imine, generated in situ from the aldehyde and the aminopyridine, and an isocyanide. beilstein-journals.org

The optimization of the GBBR was explored using several p- and d-block metal catalysts. While catalysts such as Th(NO₃)₄, AlCl₃, PCl₃, La(NO₃)₃, Sc(OTf)₃, and SrCl₂ were tested, a Zirconium metal catalyst, specifically Zirconium tetrachloride (ZrCl₄), was identified as the most efficient. researchgate.net This catalytic approach is noted for its environmental benefits, including atom economy, high yields, and operational simplicity without the need for column chromatography for purification. researchgate.net

Beyond imidazo[1,2-a]pyridines, this compound is a precursor for other heterocyclic systems. For example, it reacts with cysteine under aqueous conditions to form thiazolidine (B150603) derivatives. researchgate.net However, attempts to synthesize certain oxazolidines and oxazinanes using this compound have been unsuccessful, with research suggesting that the double bond in the aldehyde's structure may impede the reaction under specific conditions. scirp.orgsemanticscholar.org

The table below details the synthesis of various fused imidazo[1,2-a]pyridines using this compound via the Zirconium-catalyzed Groebke–Blackburn–Bienaymé reaction. researchgate.net

Table 1: Synthesis of Fused Imidazo[1,2-a]pyridines from this compound

| Entry | Isocyanide Component | Product | Yield (%) |

|---|---|---|---|

| 1 | t-butyl isocyanide | 2-((E)-but-2-en-2-yl)-3-(tert-butylamino)imidazo[1,2-a]pyridine | 94 |

| 2 | 1,1,3,3-tetramethylbutyl isocyanide | 2-((E)-but-2-en-2-yl)-3-((1,1,3,3-tetramethylbutyl)amino)imidazo[1,2-a]pyridine | 92 |

| 3 | 2,6-dimethylphenyl isocyanide | 2-((E)-but-2-en-2-yl)-3-((2,6-dimethylphenyl)amino)imidazo[1,2-a]pyridine | 88 |

| 4 | 4-chlorophenyl isocyanide | 2-((E)-but-2-en-2-yl)-3-((4-chlorophenyl)amino)imidazo[1,2-a]pyridine | 85 |

| 5 | 4-methoxyphenyl isocyanide | 2-((E)-but-2-en-2-yl)-3-((4-methoxyphenyl)amino)imidazo[1,2-a]pyridine | 84 |

| 6 | 4-nitrophenyl isocyanide | 2-((E)-but-2-en-2-yl)-3-((4-nitrophenyl)amino)imidazo[1,2-a]pyridine | 80 |

| 7 | benzyl isocyanide | 3-(benzylamino)-2-((E)-but-2-en-2-yl)imidazo[1,2-a]pyridine | 89 |

| 8 | cyclohexyl isocyanide | 2-((E)-but-2-en-2-yl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine | 90 |

Data sourced from a 2023 study on the one-pot catalytic synthesis of these compounds. researchgate.net

Ligands for Organometallic Catalysts

This compound primarily functions as a precursor in the synthesis of molecules that are subsequently used as ligands for organometallic catalysts, rather than acting as a ligand itself in most catalytic systems. Its chemical structure allows for modification into more complex chiral and achiral ligands that find application in various catalytic transformations, particularly in asymmetric synthesis.